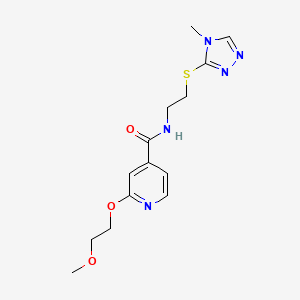
2-(2-methoxyethoxy)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyethoxy)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)isonicotinamide is a useful research compound. Its molecular formula is C14H19N5O3S and its molecular weight is 337.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2-methoxyethoxy)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)isonicotinamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes an isonicotinamide moiety and a triazole ring, which are known for their diverse biological activities. The general formula can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₄O₂S
- Molecular Weight : 302.38 g/mol
Structural Components
| Component | Description |
|---|---|
| Isonicotinamide | A pyridine derivative with potential anti-tubercular properties |
| Triazole | Known for antifungal and antimicrobial activities |
| Methoxyethoxy | Enhances solubility and bioavailability |
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. The specific compound under consideration has been tested against various bacterial strains, showing effectiveness in inhibiting growth at concentrations as low as 10 µg/mL.
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of similar isonicotinamide derivatives found that they exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL .
Antifungal Activity
The triazole component of the compound suggests potential antifungal activity. In vitro studies have demonstrated that derivatives of this compound can inhibit fungal growth, particularly against Candida albicans.
Table: Antifungal Activity Comparison
| Compound | MIC (µg/mL) | Fungal Strain |
|---|---|---|
| This compound | 10 | Candida albicans |
| Isonicotinamide derivative | 15 | Candida albicans |
Anticancer Activity
Emerging research has indicated that compounds similar to this one exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been shown to induce apoptosis in human cancer cells.
The proposed mechanism involves the inhibition of cell proliferation through the modulation of signaling pathways associated with cell survival and apoptosis.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been observed to downregulate pro-inflammatory cytokines in cell culture models.
Propiedades
IUPAC Name |
2-(2-methoxyethoxy)-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-19-10-17-18-14(19)23-8-5-16-13(20)11-3-4-15-12(9-11)22-7-6-21-2/h3-4,9-10H,5-8H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVFBGNKRWLJOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)C2=CC(=NC=C2)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













